molecular formula C19H26ClN5O2S B3008305 N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1216827-86-9

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B3008305
CAS No.: 1216827-86-9
M. Wt: 423.96
InChI Key: GQEIMFYGPXUMHL-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a high-purity chemical compound intended for research and development applications in pharmaceutical and life sciences. This complex molecule features a benzothiazole core, a structural motif prevalent in medicinal chemistry due to its diverse biological activity . The compound's structure, which includes a 1,3-dimethyl-1H-pyrazole-5-carboxamide group linked to a dimethylaminopropyl chain, suggests potential as a key intermediate or a candidate for screening in drug discovery projects . Similar compounds with benzothiazole and pyrazole scaffolds are frequently investigated for their potential interactions with various biological targets . This product is offered with comprehensive analytical data to ensure identity and purity. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can inquire for custom synthesis, bulk quantities, and additional technical specifications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S.ClH/c1-13-12-14(23(4)21-13)18(25)24(11-7-10-22(2)3)19-20-17-15(26-5)8-6-9-16(17)27-19;/h6,8-9,12H,7,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEIMFYGPXUMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural combination, including a pyrazole ring, a thiazole moiety, and a methoxybenzene group, which are known to influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C19H26ClN5O2S
  • Molecular Weight : Approximately 423.96 g/mol
  • CAS Number : 1216827-86-9

The presence of the dimethylamino group enhances solubility, potentially affecting its bioavailability and pharmacodynamics.

Preliminary studies suggest that this compound may act as an inhibitor of deubiquitylating enzymes , which are crucial for various cellular processes such as protein degradation and signal transduction. Additionally, compounds with similar structures have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway , pivotal for modulating immune responses.

Anticancer Potential

Research indicates that this compound may exhibit significant anticancer properties. A study exploring the structure-activity relationship (SAR) of pyrazole derivatives found that certain modifications could enhance the compound's efficacy against cancer cell lines .

Anti-inflammatory Effects

The compound has shown promising results in anti-inflammatory assays. Similar pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound may possess comparable anti-inflammatory activity . In vitro studies reported IC50 values indicating significant inhibition at concentrations relevant for therapeutic applications.

Case Studies and Research Findings

  • Inhibition of Deubiquitylating Enzymes : Initial investigations into the compound's ability to inhibit specific deubiquitylating enzymes revealed promising results, indicating a potential role in cancer therapy by preventing the degradation of tumor suppressor proteins.
  • STING Pathway Activation : The compound's structural similarities to known STING agonists suggest it may enhance immune responses against tumors. This property could be beneficial in developing immunotherapeutic strategies.
  • Anti-inflammatory Activity : In a comparative study with standard anti-inflammatory drugs, compounds structurally related to this pyrazole derivative exhibited significant inhibition of inflammatory markers in animal models, indicating potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibits deubiquitylating enzymes
Immune ModulationPotential STING pathway agonist
Anti-inflammatorySignificant inhibition of TNF-α and IL-6

Scientific Research Applications

Inhibition of Deubiquitylating Enzymes

Preliminary studies indicate that this compound may act as an inhibitor of deubiquitylating enzymes, which are vital in regulating protein degradation and cellular signaling pathways. This suggests potential applications in cancer therapy, where modulation of protein levels is critical.

STING Pathway Agonism

Compounds with similar structures have shown promise as agonists of the STING (Stimulator of Interferon Genes) pathway, essential for immune response modulation. This could position the compound as a candidate for immunotherapy applications.

Anticonvulsant Activity

Research into related benzothiazole derivatives has demonstrated anticonvulsant properties, suggesting that this compound could also exhibit similar effects . Its efficacy in neurotoxicity and cytotoxicity assessments remains an area for further exploration.

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride:

StudyFindingsApplications
Wang et al., 2012Demonstrated fungicidal activityPotential antifungal treatments
Ganga-Reddy et al., 2016Showed anticancer propertiesCancer therapeutics
Hu et al., 2018Exhibited anti-inflammatory effectsTreatment for inflammatory diseases
Kaymakcioğlu et al., 2003Assessed anticonvulsant activityNeurological disorder treatments

These findings underscore the diverse pharmacological profiles that can be derived from compounds containing similar structural motifs.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzo[d]thiazol Ring

  • 6-Methyl vs. 4-Methoxy Substitution: A closely related compound, N-(3-(dimethylamino)propyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride (), replaces the 4-methoxy group with a 6-methyl substituent.

Core Heterocycle Modifications

  • Pyrazole vs. Thiazole/Imidazole Cores: Compounds such as N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]cyclohexanecarboxamide hydrochloride (CAS: 1052542-79-6; ) replace the pyrazole with a thiazole ring. Thiazoles exhibit distinct electronic profiles due to sulfur’s electronegativity, often influencing binding affinity to enzymatic targets like kinases .

Side Chain and Pharmacophore Diversity

  • Dimethylamino Propyl vs. Cyclohexane Carboxamide: The dimethylamino propyl chain in the target compound introduces a cationic tertiary amine at physiological pH, enhancing solubility and cellular uptake. In contrast, the cyclohexane carboxamide group in CAS 1052542-79-6 adds steric bulk, which may restrict conformational flexibility but improve target selectivity .

Physicochemical Data

Property Target Compound 6-Methyl Analogue () Thiazole-Based Compound (CAS 1052542-79-6)
Molecular Weight 463.0 ~460 (estimated) 493.4
Solubility High (HCl salt) Moderate (hydrophobic methyl) Low (cyclohexane group)
Key Functional Groups 4-OCH₃, dimethylamino 6-CH₃, dimethylamino Thiazole, cyclohexane, chloroanilino

Structure-Activity Relationships (SAR)

  • Methoxy vs. Methyl Substitution : The 4-methoxy group in the target compound may enhance interactions with polar residues in enzyme active sites (e.g., kinases or GPCRs), while the 6-methyl analogue () could favor hydrophobic pockets .
  • Dimethylamino Propyl Chain: This moiety’s cationic nature facilitates interactions with anionic phospholipid membranes or acidic protein domains, a feature absent in neutral analogues like those in .

Comparative Bioactivity

While specific bioactivity data for the target compound are unavailable in the provided evidence, analogues from (e.g., pyrazole-4-carboxamides with chloro/cyano groups) show yields of 62–71%, suggesting synthetic feasibility. The hydrochloride salt form of the target compound likely improves bioavailability compared to non-ionic derivatives .

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